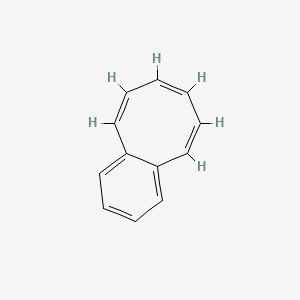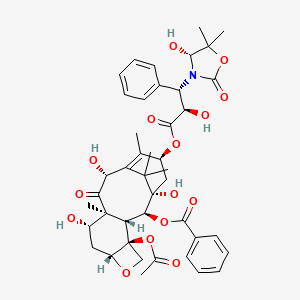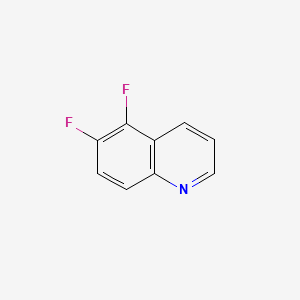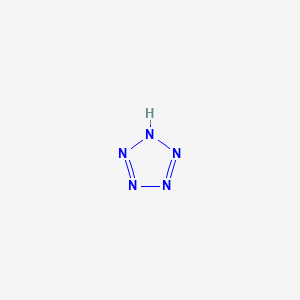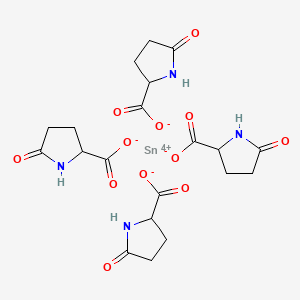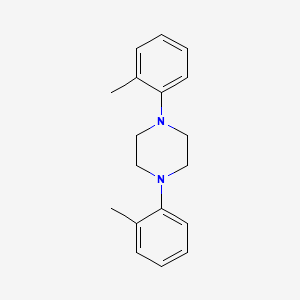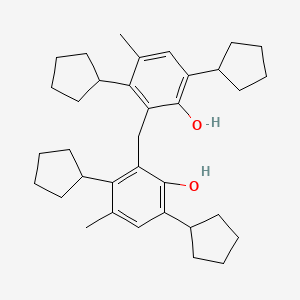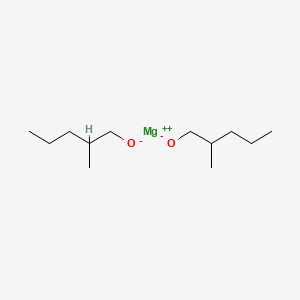
1,4-Pentanediol dinitrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Pentanediol dinitrate is an organic compound with the molecular formula C₅H₁₀N₂O₆ It is a nitrate ester derived from 1,4-pentanediol, where both hydroxyl groups are esterified with nitric acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,4-Pentanediol dinitrate can be synthesized through the nitration of 1,4-pentanediol. The process typically involves the reaction of 1,4-pentanediol with a nitrating mixture, such as a combination of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to prevent decomposition and ensure the formation of the desired dinitrate ester.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves careful handling of the nitrating agents and maintaining optimal reaction conditions to achieve high yields and purity. The product is then purified through distillation or recrystallization techniques.
Analyse Chemischer Reaktionen
Types of Reactions: 1,4-Pentanediol dinitrate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to yield 1,4-pentanediol and nitric acid.
Reduction: Reduction of this compound can lead to the formation of 1,4-pentanediol and nitrogen oxides.
Substitution: The nitrate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Typically carried out in the presence of water or aqueous base.
Reduction: Common reducing agents include hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: Various nucleophiles can be used to replace the nitrate groups.
Major Products Formed:
Hydrolysis: 1,4-Pentanediol and nitric acid.
Reduction: 1,4-Pentanediol and nitrogen oxides.
Substitution: Depending on the nucleophile, different substituted derivatives of 1,4-pentanediol can be formed.
Wissenschaftliche Forschungsanwendungen
1,4-Pentanediol dinitrate has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other organic compounds and materials.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of polymers, resins, and plasticizers.
Wirkmechanismus
The mechanism of action of 1,4-pentanediol dinitrate involves the release of nitric oxide (NO) upon decomposition. Nitric oxide is a key signaling molecule in various biological processes, including vasodilation and neurotransmission. The compound’s effects are mediated through the activation of guanylate cyclase, leading to increased levels of cyclic guanosine monophosphate (cGMP) and subsequent physiological responses.
Vergleich Mit ähnlichen Verbindungen
1,4-Butanediol dinitrate: Similar structure but with a shorter carbon chain.
1,5-Pentanediol dinitrate: Similar structure but with an additional carbon atom in the chain.
2,4-Pentanediol dinitrate: Different substitution pattern on the carbon chain.
Uniqueness: 1,4-Pentanediol dinitrate is unique due to its specific carbon chain length and the position of the nitrate groups
Eigenschaften
CAS-Nummer |
25385-63-1 |
|---|---|
Molekularformel |
C5H10N2O6 |
Molekulargewicht |
194.14 g/mol |
IUPAC-Name |
5-nitrooxypentan-2-yl nitrate |
InChI |
InChI=1S/C5H10N2O6/c1-5(13-7(10)11)3-2-4-12-6(8)9/h5H,2-4H2,1H3 |
InChI-Schlüssel |
ROJGHBVDYYCBLQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCCO[N+](=O)[O-])O[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methylenebis[N,N-dimethylaniline]](/img/structure/B12657361.png)
